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molecular formula C12H15N3 B8687186 4-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile

4-(4-Methylpyridin-2-yl)piperidine-4-carbonitrile

Cat. No. B8687186
M. Wt: 201.27 g/mol
InChI Key: UFFKLCLLBHOJSZ-UHFFFAOYSA-N
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Patent
US08383638B2

Procedure details

4-(4-methylpyridin-2-yl)piperidine-4-carbonitrile was prepared by the procedure described for the synthesis of 4-pyridin-2-ylpiperidine-4-carbonitrile in Example 1, substituting 2-fluoro-4-methylpyridine for 2-fluoropyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1([C:13]#[N:14])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.F[C:16]1C=CC=CN=1>>[CH3:16][C:4]1[CH:5]=[CH:6][N:1]=[C:2]([C:7]2([C:13]#[N:14])[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]2)[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C1(CCNCC1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NC=C1)C1(CCNCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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